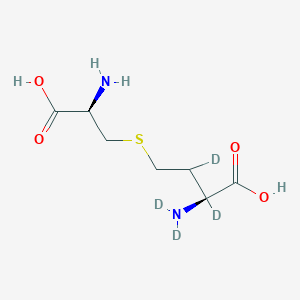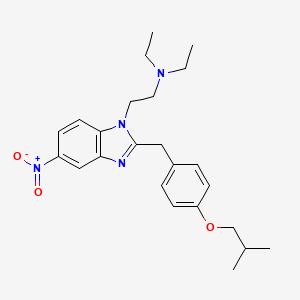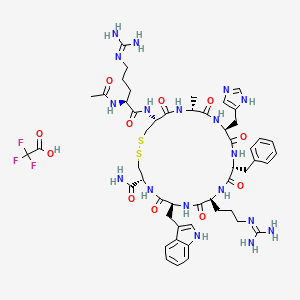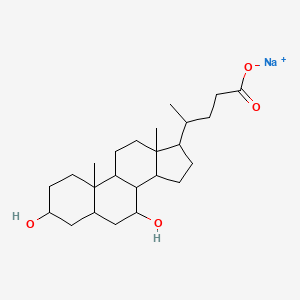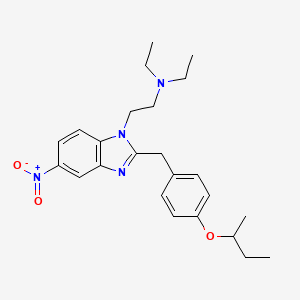
sec-Butonitazene (citrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec-Butonitazene (citrate): is a synthetic opioid belonging to the benzimidazole class. It is structurally similar to other opioids and is known for its potent analgesic effects. This compound is primarily used in research and forensic applications due to its high potency and potential for abuse .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butonitazene (citrate) involves several steps, starting with the preparation of the benzimidazole core. The process typically includes the nitration of a suitable precursor, followed by reduction and subsequent alkylation to introduce the sec-butoxy group. The final step involves the formation of the citrate salt to enhance its stability and solubility .
Industrial Production Methods: Industrial production of sec-Butonitazene (citrate) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: sec-Butonitazene (citrate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole core, potentially altering its pharmacological properties.
Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amines.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s potency and selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride are employed in substitution reactions.
Major Products: The major products formed from these reactions include various analogs of sec-Butonitazene, each with distinct pharmacological profiles .
Aplicaciones Científicas De Investigación
sec-Butonitazene (citrate) is extensively used in scientific research due to its potent opioid effects. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and as a tool to understand opioid addiction mechanisms.
Industry: Utilized in the development of new analgesic drugs and in forensic toxicology to identify and quantify opioid compounds in biological samples
Mecanismo De Acción
sec-Butonitazene (citrate) exerts its effects by binding to the mu-opioid receptor (MOR) in the central nervous system. This binding activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and produces analgesic effects. The compound’s high affinity for MOR contributes to its potent analgesic properties .
Comparación Con Compuestos Similares
- Etonitazene
- Isotonitazene
- Metonitazene
- Protonitazene
Comparison: sec-Butonitazene (citrate) is unique among its analogs due to its specific structural modifications, which confer distinct pharmacological properties. Compared to etonitazene and isotonitazene, sec-Butonitazene has a different alkoxy chain length, affecting its potency and receptor binding affinity. While etonitazene is the most potent among these analogs, sec-Butonitazene offers a balance between potency and safety, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C24H32N4O3 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2-[2-[(4-butan-2-yloxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C24H32N4O3/c1-5-18(4)31-21-11-8-19(9-12-21)16-24-25-22-17-20(28(29)30)10-13-23(22)27(24)15-14-26(6-2)7-3/h8-13,17-18H,5-7,14-16H2,1-4H3 |
Clave InChI |
NOIMENQCHUDEKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


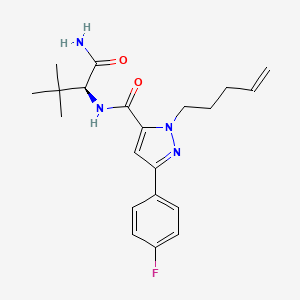
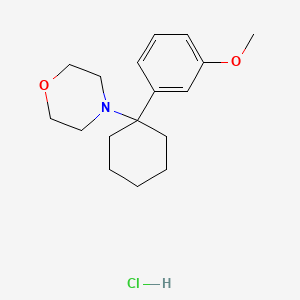
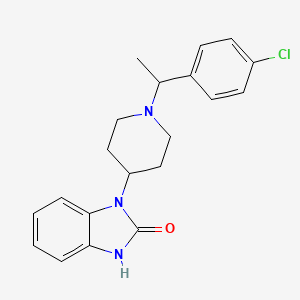
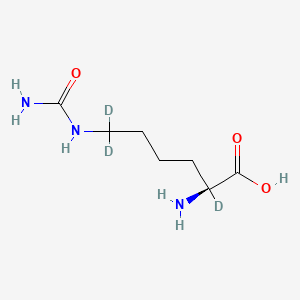
![N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10827521.png)
![2-[2-[(4-butan-2-yloxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10827523.png)

![sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;hydride](/img/structure/B10827532.png)
![Methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827537.png)
